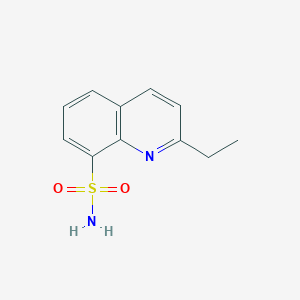
2-Ethylquinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylquinoline-8-sulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative of 2-ethylquinoline and is commonly referred to as E8QS. This compound is known to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 2-Ethylquinoline-8-sulfonamide is not fully understood. However, it is known to interact with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of certain enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
2-Ethylquinoline-8-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Ethylquinoline-8-sulfonamide in lab experiments is its fluorescent properties. It can be used as a fluorescent probe in biochemical assays, allowing for the detection and quantification of various biomolecules. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for research involving 2-Ethylquinoline-8-sulfonamide. One potential direction is the development of new fluorescent probes based on this compound. Another potential direction is the investigation of its potential as a drug target in medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and proteins.
Conclusion:
In conclusion, 2-Ethylquinoline-8-sulfonamide is a unique chemical compound that has been widely used in scientific research. It has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. Its fluorescent properties make it a valuable tool in biochemical assays, and its potential as a drug target warrants further investigation. While there are limitations to its use in lab experiments, the future directions for research involving this compound are promising.
Méthodes De Synthèse
The synthesis of 2-Ethylquinoline-8-sulfonamide involves the reaction between 2-ethylquinoline and sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The reaction proceeds through nucleophilic substitution of the sulfonamide group on the quinoline ring. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
2-Ethylquinoline-8-sulfonamide has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in biochemical assays, as a ligand in metal ion coordination chemistry, and as a potential drug target in medicinal chemistry. It has also been used to study the mechanism of action of various enzymes and proteins.
Propriétés
Numéro CAS |
157686-38-9 |
|---|---|
Nom du produit |
2-Ethylquinoline-8-sulfonamide |
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
2-ethylquinoline-8-sulfonamide |
InChI |
InChI=1S/C11H12N2O2S/c1-2-9-7-6-8-4-3-5-10(11(8)13-9)16(12,14)15/h3-7H,2H2,1H3,(H2,12,14,15) |
Clé InChI |
QVIIHAMITRCIJB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
SMILES canonique |
CCC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Synonymes |
8-Quinolinesulfonamide, 2-ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




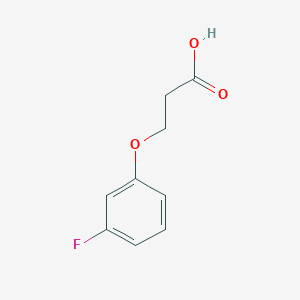
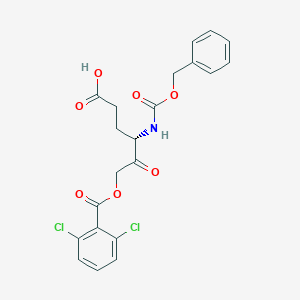


![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)

![6-Bromo-2-methylbenzo[d]oxazole](/img/structure/B140654.png)

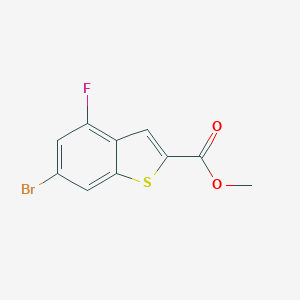
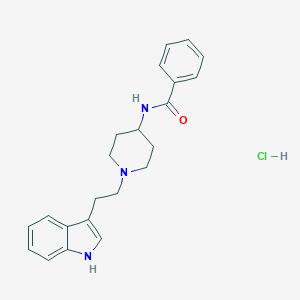
![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

